1-Methyl-2-(2-methylphenyl)piperidine
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Overview
Description
1-Methyl-2-(2-methylphenyl)piperidine is an organic compound belonging to the piperidine class. Piperidines are six-membered heterocyclic amines containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a methyl group at the first position and a 2-methylphenyl group at the second position of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(2-methylphenyl)piperidine can be synthesized through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods: Industrial production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(2-methylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, sodium hydride.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted piperidines.
Scientific Research Applications
1-Methyl-2-(2-methylphenyl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(2-methylphenyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of neurotransmitters by inhibiting their reuptake, leading to increased levels of neurotransmitters in the synaptic cleft . This mechanism is similar to that of other piperidine derivatives used in the treatment of neurological disorders .
Comparison with Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A bioactive alkaloid with anti-tumor and anti-inflammatory effects.
Matrine: An alkaloid with antiproliferative and antimetastatic effects.
Uniqueness: 1-Methyl-2-(2-methylphenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and 2-methylphenyl groups contribute to its unique reactivity and potential therapeutic applications .
Properties
CAS No. |
61858-24-0 |
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Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1-methyl-2-(2-methylphenyl)piperidine |
InChI |
InChI=1S/C13H19N/c1-11-7-3-4-8-12(11)13-9-5-6-10-14(13)2/h3-4,7-8,13H,5-6,9-10H2,1-2H3 |
InChI Key |
QTWXZWLJOKZCJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CCCCN2C |
Origin of Product |
United States |
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